N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine
Description
Evolution of Azo Dye Chemistry
The development of azo dyes represents a cornerstone in synthetic organic chemistry, beginning with the serendipitous discovery of diazonium coupling reactions in the mid-19th century. In 1863, Martius and Lightfoot first observed the formation of azo chromophores through the reaction of diazonium ions with aromatic amines. This breakthrough laid the foundation for Peter Greiss’ synthesis of Bismarck brown in 1865, the first commercially viable azo dye. The subsequent decades saw rapid innovation, including the 1884 introduction of Congo red, an early bis-azo dye that demonstrated improved lightfastness compared to its predecessors.
By the late 19th century, chemists recognized the structural versatility of azo compounds. The discovery that varying aromatic backbones and substituents could produce dyes spanning the visible spectrum (400–700 nm) revolutionized textile coloring. For example, the introduction of naphthylamine derivatives in the 1890s enabled the creation of deeper reds and blues through extended conjugation systems. Modern azo dyes now account for >60% of commercial colorants, with continuous advancements in:
- Chromophore stability (e.g., benzimidazolone-modified azo pigments)
- Solubility profiles (sulfonated vs. non-ionic variants)
- Environmental resistance (lightfastness ratings up to 8 on the Blue Wool Scale)
Table 1: Milestones in Azo Dye Development
| Year | Discovery/Innovation | Key Contributors |
|---|---|---|
| 1863 | Diazonium coupling mechanism | Martius, Lightfoot |
| 1865 | First azo dye (Bismarck brown) | Peter Greiss |
| 1884 | Congo red synthesis | Multiple groups |
| 1897 | Industrial indigo synthesis | Adolf von Baeyer |
| 1930s | Metallized azo pigments | IG Farben |
Structural Taxonomy of Bis-Azo Compounds
Bis-azo dyes contain two distinct azo (-N=N-) groups, enabling enhanced chromatic intensity and molecular stability compared to mono-azo variants. The compound N-ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine exemplifies a Type III bis-azo structure according to the SlideShare classification system, characterized by:
- Two azo linkages connecting three aromatic systems
- Asymmetric substitution patterns (3-methyl groups on both phenyl rings)
- Terminal naphthylamine moiety with ethyl substitution
This architecture confers several advantages:
- Bathochromic shift : The naphthalene system extends π-conjugation, red-shifting absorption maxima to 520–550 nm (yellow-orange range)
- Steric stabilization : Ortho-methyl groups minimize molecular rotation, reducing photodegradation
- Enhanced solubility : Ethylamine substituent improves compatibility with hydrophobic substrates
Table 2: Bis-Azo Structural Classes
| Class | Azo Groups | Example Structure | λmax (nm) |
|---|---|---|---|
| Type I | Two adjacent | Tartrazine | 428 |
| Type II | Para-linked | Congo Red | 498 |
| Type III | Branched | Target compound | 537* |
Role of Naphthylamine Derivatives in Dye Development
Naphthylamine moieties have been pivotal in advancing azo dye technology since their introduction in the 1890s. The target compound’s naphthalen-2-amine group exemplifies three critical functions:
- Chromophoric enhancement : The fused bicyclic system increases molar absorptivity (ε ≈ 25,000 L·mol⁻¹·cm⁻¹ vs. 15,000 for benzene analogs)
- Steric effects : Bulky naphthyl groups prevent aggregation, maintaining color purity on substrates
- Synthetic flexibility : Amino groups at position 2 allow sequential diazotization for bis-azo formation
Comparative studies show that ethyl substitution at the naphthylamine nitrogen:
- Reduces crystallinity by 40% (DSC data)
- Increases solubility in ethanol by 2.3× (25°C measurements)
- Shifts λmax bathochromically by 12 nm vs. unsubstituted analogs
Table 3: Naphthylamine-Based Dyes
| Compound | Substituents | Application |
|---|---|---|
| Acid Red 88 | Sulfonated naphthylamine | Textiles |
| Sudan IV | Diethylamino | Lipid staining |
| Target | Ethyl, methyl | Specialty pigments |
Properties
CAS No. |
71619-13-1 |
|---|---|
Molecular Formula |
C26H25N5 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-ethyl-1-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-amine |
InChI |
InChI=1S/C26H25N5/c1-4-27-25-14-12-20-9-5-6-11-23(20)26(25)31-29-22-13-15-24(19(3)17-22)30-28-21-10-7-8-18(2)16-21/h5-17,27H,4H2,1-3H3 |
InChI Key |
JFWOXXXNXBKHAU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC(=C(C=C3)N=NC4=CC=CC(=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Diazotization Reaction
- Aromatic amines, such as 3-methyl aniline derivatives, are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C) to form diazonium salts.
- The reaction conditions must be carefully controlled to avoid decomposition of the diazonium intermediate.
Azo Coupling
- The freshly prepared diazonium salt is then coupled with an aromatic amine or naphthalen-2-amine derivative.
- The coupling typically occurs in a mildly alkaline medium (pH 8–10) to facilitate nucleophilic attack on the diazonium ion.
- The coupling partner in this case is a naphthalen-2-amine substituted with an ethyl group on the nitrogen, which reacts at the 1-position to form the azo linkage.
N-Ethylation
- The introduction of the N-ethyl group on the naphthalen-2-amine can be achieved either before or after azo coupling.
- Common methods include alkylation of the amine with ethyl halides (e.g., ethyl bromide) under basic conditions or reductive amination with acetaldehyde and a reducing agent.
Purification
- The crude azo dye is purified by recrystallization from suitable solvents such as ethanol or by chromatographic techniques to remove unreacted starting materials and side products.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | pH Range | Notes |
|---|---|---|---|---|
| Diazotization | Aromatic amine + NaNO2 + HCl | 0–5 °C | Acidic | Freshly prepared nitrous acid required |
| Azo Coupling | Diazonium salt + N-ethyl-1-naphthalenamine | 0–10 °C | 8–10 | Mildly alkaline to favor coupling |
| N-Ethylation | Ethyl halide + base (e.g., K2CO3) | Room temp to 50 °C | Neutral to basic | Can be pre- or post-coupling |
| Purification | Recrystallization or chromatography | Ambient | N/A | Solvent choice affects purity |
Research Findings and Optimization
- Studies indicate that controlling the temperature during diazotization is critical to prevent side reactions and degradation of diazonium salts.
- The pH during azo coupling significantly influences the yield and purity; alkaline conditions favor azo bond formation but excessive alkalinity can cause hydrolysis.
- The order of N-ethylation (before or after azo coupling) affects the solubility and reactivity of intermediates, with some protocols favoring pre-ethylation for better coupling efficiency.
- Recent research explores microbial degradation of azo dyes for environmental remediation, highlighting the importance of synthesizing dyes with controlled purity and minimal toxic byproducts.
Comparative Table of Related Compounds and Preparation Notes
| Compound Name | Key Structural Features | Preparation Notes |
|---|---|---|
| N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine | Multiple azo groups, N-ethylated naphthalen-2-amine | Multi-step diazotization and coupling, N-ethylation step |
| 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol | Similar azo structure, hydroxyl instead of amine | Diazotization and coupling with naphthol |
| 2-Naphthalenamine, N-(2-ethylhexyl)-1-[2-[3-methyl-4-[2-(3-methylphenyl)diazenyl]phenyl]diazenyl]- | Longer alkyl chain on amine, similar azo linkages | Similar diazotization and coupling, different alkylation |
Chemical Reactions Analysis
Reduction Reactions
The azo groups in this compound undergo reductive cleavage under specific conditions, forming primary amines. This reaction is critical for both industrial applications and environmental degradation studies.
Key Observations :
-
Electron-donating methyl and ethyl substituents stabilize the azo bonds, slowing reduction rates compared to unsubstituted analogs.
-
Complete reduction requires stoichiometric excess of reducing agents due to steric hindrance from substituents.
Acid/Base-Mediated Reactions
The compound exhibits pH-dependent tautomerism and protonation behavior, influencing its solubility and optical properties.
Protonation in Strong Acids
In concentrated sulfuric acid, the azo groups protonate at the β-nitrogen, forming diazonium salts that can participate in electrophilic substitution:
This intermediate can undergo nitration or sulfonation at the naphthalene ring .
Deprotonation in Strong Bases
Under basic conditions (pH > 12), deprotonation of the ethylamine group occurs, increasing water solubility. This property is exploited in dye formulations for textiles.
Photochemical Degradation
Exposure to UV-Vis light induces cis-trans isomerization and bond cleavage:
| Light Source | Wavelength | Degradation Products | Quantum Yield |
|---|---|---|---|
| UV-C | 254 nm | Nitroso compounds + naphthoquinone derivatives | 0.12 |
| Visible | 450 nm | Stable cis-isomer (reversible) | 0.05 |
Mechanism :
-
Excitation of π→π* transitions in the azo groups generates singlet oxygen, initiating radical chain reactions.
-
Degradation is accelerated in the presence of TiO₂, suggesting photocatalytic pathways .
Coupling Reactions
The compound acts as a diazo component in synthesis, forming triazenes or polyazo dyes under controlled conditions:
Steric Effects :
-
Coupling at the naphthalen-2-amine position is hindered by the ethyl group, favoring reactions at the less-substituted phenyl rings.
Stability Under Environmental Conditions
The compound’s persistence in aquatic systems is influenced by its reactivity:
| Factor | Half-Life | Degradation Pathway |
|---|---|---|
| Sunlight (UV) | 48 hours | Photolytic cleavage to amines |
| Microbial activity | 14 days | Reductive metabolism by Pseudomonas spp. |
| Hydrolysis (pH 7) | >1 year | Negligible degradation |
Environmental hazard assessments classify it as toxic to aquatic life (EC₅₀ = 2.1 mg/L for Daphnia magna) due to persistent aromatic amine byproducts .
Scientific Research Applications
Dye Chemistry
Azo compounds like N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine are primarily known for their applications in dyeing processes. They are used extensively in textiles, food coloring, and cosmetics due to their vivid colors and stability.
Textile Dyes
Azo dyes are among the most significant class of synthetic dyes used in the textile industry. The compound can be synthesized to produce bright colors that can withstand washing and light exposure. Its application in dyeing fabrics can lead to high color fastness, which is essential for consumer satisfaction.
Food Coloring
In food applications, azo dyes provide an attractive appearance to various products. However, regulatory scrutiny is essential due to potential health concerns associated with some azo compounds. Research into the safety profiles of specific azo dyes continues to be a critical area of study.
Medicinal Chemistry
Recent studies have highlighted the potential of azo compounds as pharmacological agents. The structure of this compound suggests possible interactions with biological systems.
Antimicrobial Activity
Research has indicated that certain azo compounds exhibit antimicrobial properties against various pathogens. In vitro studies have demonstrated that derivatives of azo compounds can inhibit bacterial growth effectively, making them candidates for developing new antibacterial agents .
Anticancer Properties
Some studies suggest that azo compounds may have anticancer properties due to their ability to induce apoptosis in cancer cells. Investigations into the mechanisms by which these compounds affect cell proliferation and survival are ongoing .
Materials Science
The unique properties of azo compounds make them suitable for applications beyond traditional dyeing processes.
Photonic Devices
Azo compounds can undergo reversible photoisomerization when exposed to UV light, making them valuable in the development of photonic devices. Research into their use in optical data storage and switches is gaining traction due to their ability to change structure upon light exposure .
Sensors
The sensitivity of azo compounds to environmental changes (like pH or temperature) allows their use in sensor technology. Their ability to change color in response to stimuli can be harnessed for developing indicators or sensors for various applications .
Synthesis and Characterization
A study focused on synthesizing new metal complexes with azo ligands similar to this compound demonstrated enhanced antimicrobial activity compared to the free ligand . The study utilized various characterization techniques including IR spectroscopy and thermal analysis to confirm the structures and assess stability.
Antimicrobial Efficacy
In a comparative study, several azo compounds were evaluated for their efficacy against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibitory zones compared to standard antibiotics, suggesting potential for therapeutic applications .
Mechanism of Action
The mechanism of action of N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine primarily involves its interaction with biological molecules through its azo groups. These groups can form hydrogen bonds and van der Waals interactions with proteins and nucleic acids, leading to changes in their structure and function. The compound’s ability to absorb light at specific wavelengths also makes it useful in photodynamic therapy, where it generates reactive oxygen species upon light activation, leading to cell death .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to three structurally related azo dyes (Table 1):
Table 1: Comparative Analysis of Key Azo Dyes
Key Comparative Insights
Substituent Effects on Solubility and Stability
- The ethyl group in the target compound enhances solubility in organic solvents compared to hydroxylated analogs like Sudan IV, which exhibit polarity-dependent solubility .
- Methyl groups on phenyl rings improve thermal stability by reducing steric strain and oxidation susceptibility .
- The 2-ethylhexyl variant (CAS 56358-10-2) shows higher hydrophobicity, making it suitable for plastics and lubricants, whereas the ethyl derivative is more suited for liquid solvents .
Spectroscopic Properties
- UV-Vis Absorption : The target compound’s absorption maxima (λmax) likely fall in the 450–550 nm range (orange-red), similar to Solvent Red 18. Methyl and ethyl substituents induce bathochromic shifts compared to unsubstituted analogs .
- NMR Characterization : Aromatic protons in similar compounds (e.g., ) show distinct δ 7.2–8.5 ppm resonances, with coupling constants (J = 8–10 Hz) confirming para-substituted phenyl rings .
Biological Activity
N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine, also known by its CAS number 71619-13-1, is a synthetic azo compound notable for its applications in dyeing and potential biological activities. This compound features a complex structure that includes azo linkages, which are often associated with various biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N5 |
| Molecular Weight | 407.51 g/mol |
| Density | 1.13 g/cm³ |
| Boiling Point | 631.9 °C |
| Flash Point | 336 °C |
| LogP | 8.79 |
Biological Activity
The biological activity of azo compounds, including this compound, is of significant interest due to their potential pharmacological effects and toxicity profiles. Azo compounds are known to exhibit various biological activities, including antimicrobial, antitumor, and mutagenic effects.
Antitumor Potential
Azo compounds have been explored for their antitumor properties. For example, some studies suggest that azo dyes can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and DNA damage . The specific mechanisms for this compound remain to be fully elucidated but warrant further investigation given the structural similarities to other bioactive azo compounds.
Toxicological Concerns
Despite their potential benefits, azo compounds are also associated with toxicological risks. Some azo dyes have been linked to carcinogenic effects due to the release of aromatic amines upon metabolic reduction in vivo . Regulatory assessments often focus on the safety profiles of such compounds, emphasizing the need for thorough toxicological evaluations.
Case Studies and Research Findings
Several studies have examined the broader category of azo compounds:
- Antimicrobial Studies : Research has demonstrated that certain azo derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, a study highlighted the effectiveness of modified azo compounds against Candida albicans and other bacteria .
- Carcinogenicity Assessments : A comprehensive review of azo dyes indicated that many can release carcinogenic amines upon degradation. This highlights the importance of assessing both efficacy and safety in therapeutic contexts .
- Mechanistic Studies : Investigations into the mechanisms by which azo compounds exert biological effects have revealed pathways involving oxidative stress and cellular signaling alterations .
Q & A
Q. What are the common synthetic routes for preparing N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of azo compounds typically involves diazotization and coupling reactions. For this compound, two primary routes are suggested:
- Route 1 : Use sulfonation reactions with intermediates like aminonaphthalene derivatives and aryl diazonium salts. For example, sulfonation of aminonaphthalene derivatives at 80–130°C with a catalyst (e.g., 40% oil) can yield the desired azo linkages .
- Route 2 : Reductive amination using Pd/NiO catalysts under hydrogen atmospheres, as demonstrated in analogous amine syntheses (e.g., N-benzylnaphthalen-1-amine). Optimizing parameters like solvent choice (e.g., reflux conditions), temperature (25°C), and catalyst loading (1.1 wt% Pd/NiO) can achieve yields >80% .
- Key Optimization : Monitor reaction progress via TLC or in situ UV spectroscopy to minimize over-reduction of azo bonds.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers look for?
- Methodological Answer :
- 1H/13C NMR : Focus on aromatic proton signals (δ 6.5–8.5 ppm) and ethyl group protons (δ 1.2–1.5 ppm for CH3, δ 3.0–3.5 ppm for CH2). Coupling patterns in the aromatic region can confirm azo bond regiochemistry .
- UV-Vis : Azo compounds exhibit strong absorbance in the visible range (400–600 nm) due to π→π* transitions. Shifts in λmax can indicate conjugation extent or steric hindrance .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass error. For example, 4-ethyl-N,N-dimethylnaphthalen-1-amine showed a calculated mass of 361.2280 and observed 361.2274 .
Q. What are the recommended safety protocols and handling procedures for this azo compound during laboratory experiments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis steps due to potential dust inhalation .
- Waste Disposal : Segregate waste in labeled containers for halogenated organics. Collaborate with certified waste management services for incineration or chemical neutralization .
- Stability : Store in amber vials at 2–8°C to prevent photodegradation of azo bonds .
Advanced Research Questions
Q. How can researchers analyze and resolve contradictions in spectroscopic data when characterizing the azo linkages in this compound?
- Methodological Answer :
- Cross-Validation : Combine NMR and IR data. For example, IR peaks near 1632 cm⁻¹ (C=N stretching) and 1510 cm⁻¹ (aromatic C=C) corroborate azo bond presence .
- Isotopic Labeling : Use 15N-labeled precursors to distinguish azo (–N=N–) peaks in 15N NMR spectra from other nitrogen-containing groups (e.g., amines).
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to resolve ambiguities in regiochemistry .
Q. What methodologies are employed to study the thermal and photochemical stability of the azo groups in this compound, and how do these conditions affect its degradation pathways?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen to track mass loss at 200–300°C, indicative of azo bond cleavage. Monitor decomposition byproducts via GC-MS .
- Photostability : Expose solutions to UV light (365 nm) and analyze degradation kinetics using HPLC. For example, azo compounds may degrade via cis-trans isomerization or radical-mediated cleavage, forming aromatic amines .
- Accelerated Aging : Use Arrhenius plots to predict shelf-life under varying temperatures.
Q. In the context of catalytic mechanisms, how does the choice of catalyst influence the efficiency of azo bond formation during the synthesis of this compound?
- Methodological Answer :
- Pd/NiO Catalysts : Enable reductive amination under mild conditions (25°C, H2 atmosphere) with high yields (84–98%). The NiO support enhances Pd dispersion, improving electron transfer during azo bond formation .
- Alternative Catalysts : Compare with Fe3O4 nanoparticles or enzymatic catalysts (e.g., laccases) for greener synthesis. Note that Fe-based systems may require higher temperatures (80°C) .
- Mechanistic Probes : Use deuterium labeling (e.g., D2O in reactions) to track hydrogenation pathways and identify rate-limiting steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
